2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
Overview
Description
2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used in the preparation of isotopically enriched derivatives for various scientific studies. This includes the synthesis of hydrochlorides of partially enriched N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and its derivatives using base-catalyzed rearrangement. These derivatives have potential applications in tracer studies and molecular structure research (Yilmaz & Shine, 1988).
Chemical Reactions and Mechanisms
- The chemical has been involved in reactions with 2-aminoethanols and base-catalysed Smiles rearrangement, leading to the synthesis of 2-(p-nitrophenoxy)ethylamines. Such reactions are foundational in organic synthesis and can contribute to the development of new compounds with varied applications (Knipe, Sridhar, & Lound-Keast, 1977).
Material Science and Polymer Research
- In the field of material science and polymer research, derivatives of 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine have been used to investigate new base-labile protecting groups for carboxyl functionalities. This research contributes to the development of novel synthetic strategies in polymer chemistry and material science (Robles, Pedroso, & Grandas, 1993).
Pharmacology and Biochemistry
- The compound and its derivatives have been studied in the context of neurochemical pharmacology, particularly as agonists at 5-HT2A receptors. Such research is crucial for understanding the biochemical pathways involved in neurological functions and disorders, and can lead to the development of new therapeutic agents (Eshleman et al., 2018).
Advanced Synthesis Techniques
- Advanced synthesis techniques involving the compound include the use of macrocyclic polyether 18-crown-6 in the synthesis of N-alkyl- or N-aryl-2-(p-nitrophenoxy)ethylamines. This showcases the compound's role in facilitating complex chemical transformations, which are pivotal in synthetic chemistry and the development of new molecules (Knipe, Sridhar, & Loughran, 1976).
Properties
IUPAC Name |
N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-18(21)14-3-1-13(2-4-14)9-10-17-11-12-24-16-7-5-15(6-8-16)19(22)23/h1-8,17H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWQXUKSBKSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCCOC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453621 | |
Record name | 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226992-13-8 | |
Record name | 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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